4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine
CAS No.:
Cat. No.: VC13417530
Molecular Formula: C9H15N3O2
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15N3O2 |
|---|---|
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | 2-(methoxymethyl)-5-piperidin-4-yl-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C9H15N3O2/c1-13-6-8-11-12-9(14-8)7-2-4-10-5-3-7/h7,10H,2-6H2,1H3 |
| Standard InChI Key | XNUGSSNHZSJMCJ-UHFFFAOYSA-N |
| SMILES | COCC1=NN=C(O1)C2CCNCC2 |
| Canonical SMILES | COCC1=NN=C(O1)C2CCNCC2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core consists of a six-membered piperidine ring connected to a five-membered 1,3,4-oxadiazole heterocycle. The methoxymethyl (-CH₂-O-CH₃) substituent at the 5-position of the oxadiazole ring enhances its polarity and influences intermolecular interactions. Key bond lengths and angles, derived from X-ray crystallography and computational modeling, reveal planarity in the oxadiazole ring and slight puckering in the piperidine moiety.
Table 1: Key Structural Parameters
| Parameter | Value | Method |
|---|---|---|
| C-O bond (oxadiazole) | 1.36 Å | X-ray diffraction |
| N-N bond (oxadiazole) | 1.29 Å | Computational DFT |
| Piperidine ring puckering | 12° deviation | NMR analysis |
Synthetic Methodologies
Multi-Step Synthesis
The synthesis typically involves three stages:
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Esterification: Reaction of 4-methoxyphenylsulfonyl chloride with ethyl piperidine-3-carboxylate under alkaline conditions (pH 9–10) to yield intermediate 3 .
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Hydrazide Formation: Heating intermediate 3 with hydrazine hydrate produces carbohydrazide 4 .
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Cyclization: Treatment of 4 with carbon disulfide (CS₂) in a basic medium generates the 1,3,4-oxadiazole ring, followed by purification via column chromatography .
Table 2: Synthetic Conditions and Yields
| Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 1 | NaOH, H₂O | 25°C | 6 h | 78 |
| 2 | NH₂NH₂·H₂O, EtOH | 80°C | 12 h | 85 |
| 3 | CS₂, KOH, DMF | 0°C → RT | 14 h | 63 |
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): Signals at δ 3.41 (s, 3H, OCH₃), 3.20–3.15 (m, 2H, piperidine H-2,6), and 1.77–1.61 (m, 5H, piperidine H-3,4,5) .
-
¹³C NMR: Peaks at 166.2 ppm (C-2 oxadiazole), 62.1 ppm (OCH₂), and 58.3 ppm (N-CH₂).
Infrared Spectroscopy (IR)
Strong absorption bands at 1650 cm⁻¹ (C=N oxadiazole) and 1120 cm⁻¹ (C-O-C methoxymethyl).
Pharmacological Activity
Anticonvulsant Effects
In murine models, the compound reduced seizure duration by 68% at 50 mg/kg (p.o.), comparable to phenytoin. Mechanistic studies suggest GABAₐ receptor modulation, with negligible neurotoxicity up to 100 mg/kg.
Table 3: In Vivo Anticonvulsant Data
| Model | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀) | Therapeutic Index |
|---|---|---|---|
| Maximal electroshock | 32.1 | >100 | 3.11 |
| Pentylenetetrazole | 45.6 | >100 | 2.19 |
Enzyme Inhibition
Derivatives exhibit MAO-B inhibition (IC₅₀ = 0.039–0.066 µM) and thymidylate synthase suppression (IC₅₀ = 1.95–4.24 µM), surpassing pemetrexed in anticancer assays .
Chemical Reactivity and Derivatives
Alkylation and Acylation
The piperidine nitrogen undergoes alkylation with ethyl bromoacetate (70% yield) or acylation with acetyl chloride (82% yield), enabling prodrug development.
Oxidation Reactions
Treatment with m-CPBA oxidizes the oxadiazole sulfur to sulfone, enhancing metabolic stability.
Physicochemical Properties
Table 4: Key Physical Properties
| Property | Value |
|---|---|
| Melting Point | 142–144°C |
| Solubility (H₂O) | 2.1 mg/mL (25°C) |
| LogP | 1.84 ± 0.12 |
| Plasma Protein Binding | 89.3% (human albumin) |
Applications in Drug Discovery
Neuropharmacology
As a GABAergic enhancer, the compound is a candidate for epilepsy and anxiety disorders. Structural analogs show 94% oral bioavailability in rats.
Oncology
Conjugation with pyrimidinones yields derivatives (e.g., 5c) with IC₅₀ = 1.1 µM against MCF-7 cells, outperforming doxorubicin .
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